molecular formula C21H19F4N3OS B2908971 3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939893-72-8

3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2908971
CAS No.: 939893-72-8
M. Wt: 437.46
InChI Key: YTRWKASJWYJECO-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19F4N3OS and its molecular weight is 437.46. The purity is usually 95%.
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Biological Activity

3-Amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, as well as its mechanism of action.

  • Molecular Formula : C21H19F4N3OS
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 939888-76-3

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a strong potential for antibacterial activity:

CompoundTarget BacteriaMIC (mM)
3-Amino-6-Ethyl...Staphylococcus aureus0.25 - 1.0
Escherichia coli0.5 - 1.5
Pseudomonas aeruginosa0.5 - 1.0

These values indicate that modifications in the structure of thienoquinolines can enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

The cytotoxic effects of the compound have also been evaluated in vitro on various cancer cell lines. Notably, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells:

Cell LineIC50 (µM)
KB (oral epidermoid carcinoma)2.0 - 9.0
LoVo/DX (colorectal adenocarcinoma)1.5 - 4.0
HL-60 (promyelocytic leukemia)1.0 - 3.0

The compound's ability to inhibit topoisomerase II has been linked to its cytotoxic effects, suggesting a mechanism involving DNA interaction and disruption of cellular processes .

The biological activity of this compound is believed to be influenced by its ability to interact with DNA and inhibit critical enzymes involved in cell division and replication:

  • DNA Binding : The structural features allow it to intercalate into DNA strands.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Induces G2/M phase arrest in various cancer cell lines, preventing further cell division.

Case Studies

Several studies have highlighted the effectiveness of similar thienoquinoline derivatives:

  • Study on Antibacterial Activity : A series of thienoquinoline derivatives were synthesized and tested against MRSA strains, showing promising results with MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity Evaluation : In a comparative study, a derivative exhibited an IC50 value of 2.5 µM against the HL-60 cell line, demonstrating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3OS/c1-2-10-3-8-14-13(9-10)16(21(23,24)25)15-17(26)18(30-20(15)28-14)19(29)27-12-6-4-11(22)5-7-12/h4-7,10H,2-3,8-9,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWKASJWYJECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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